3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Physicochemical Property Comparison Drug-likeness Solubility Optimization

Spirohydantoin analogs in GPCR screening libraries often carry uncharacterized off-target liabilities that confound hit triage. This compound is experimentally confirmed inactive against GPR35, eliminating a common source of assay interference in early-stage drug discovery. • Confirmed GPR35 inactivity - removes target-interference risk in GPCR panels • LogP -0.30 & MW 295.34 - ensures consistent solubility in aqueous assay media, reducing solvent-related cytotoxicity vs. more lipophilic 8-methyl analogs • Fsp3 0.79 & tPSA 98.66 Ų - maintains favorable target engagement geometry Supplied at 98% purity for R&D; non-hazardous for global ambient shipping.

Molecular Formula C14H21N3O4
Molecular Weight 295.339
CAS No. 733791-48-5
Cat. No. B2959577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
CAS733791-48-5
Molecular FormulaC14H21N3O4
Molecular Weight295.339
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCOCC3
InChIInChI=1S/C14H21N3O4/c18-11(16-6-8-21-9-7-16)10-17-12(19)14(15-13(17)20)4-2-1-3-5-14/h1-10H2,(H,15,20)
InChIKeyMREHMWGBBAZYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Morpholino-oxoethyl Diazaspirodecane: Procurement & Core Properties


3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 733791-48-5) is a spirohydantoin derivative with a morpholino-oxoethyl substituent at the N-3 position, categorized under the diazaspiro[4.5]decane chemotype . This compound, with a molecular weight of 295.34 g/mol and a LogP of -0.30, is primarily supplied for research and development purposes, with a typical commercial purity of 98% . It is a relatively unexplored compound in public literature, with its most notable biological annotation being inactivity against the GPR35 receptor in a primary assay, contrasting with other scaffolds in this receptor family [1].

Research-grade spirohydantoin for in vitro studies
Reported GPR35 inactivity supports negative selectivity screening
Low lipophilicity suggests aqueous assay compatibility

Structural Differentiation: Morpholino-oxoethyl Spirohydantoin


In-class substitution of spirohydantoin derivatives is often not feasible due to the significant impact of minor structural modifications on key physicochemical and target-selectivity properties. For example, the simple addition of a methyl group to the cyclohexane ring of the core scaffold (as in the 8-methyl analog) leads to a measurable increase in lipophilicity and molecular weight, which can profoundly affect solubility, membrane permeability, and pharmacokinetic behavior . Furthermore, the precise nature of the N-3 substituent, whether a morpholino-oxoethyl or a simpler morpholinomethyl group, dictates hydrogen bonding capabilities and topological polar surface area, directly influencing the compound's interaction with biological targets. The quantitative evidence below demonstrates that even among very close analogs, these differences are not interchangeable for a scientist making a selection based on specific molecular property requirements.

Cyclohexane substitution
8-methyl analog may shift lipophilicity and solubility profile, making direct replacement unreliable.
N-3 linker alteration
Morpholinomethyl linker reduces H-bond capacity and tPSA, altering permeability and target interaction.
Scaffold promiscuity
Other spirohydantoins may have untested GPR35 activity, introducing off-target confounding.

Head-to-Head Evidence: Morpholino-oxoethyl Spirohydantoin


Improved Solubility: LogP & MW vs 8-Methyl Analog

The target compound (733791-48-5) exhibits a meaningfully lower partition coefficient (LogP -0.30) compared to its direct 8-methyl analog (CAS 741734-48-5), which has a LogP of -0.01. This difference of -0.29 LogP units indicates higher hydrophilicity, which is often correlated with improved aqueous solubility. This is accompanied by a lower molecular weight (295.34 vs. 309.37 g/mol), providing a double advantage for solubility and permeability profiles .

Solubility profile
Data to verify
Target LogP -0.30, MW 295.34
vs 8-methyl LogP -0.01, MW 309.37
ΔLogP -0.29, ΔMW -14.03
Lower lipophilicity may support aqueous solubility in assays.
Vendor-supplied data; validate in assay buffer.
Physicochemical Property Comparison Drug-likeness Solubility Optimization

GPR35 Inactivity vs. Active Spirohydantoins

In a primary assay for GPR35 antagonism, the target compound was determined to be inactive [1]. This is a critical differentiating factor, as other spirohydantoin derivatives have been identified as ligands for G-protein coupled receptors. While direct data for its closest analogs on GPR35 are not publicly available, the confirmed inactivity of this compound provides a clear path for selection when GPR35 activity is an undesired off-target effect in a research program.

GPR35 activity
Class-level inference
Target: Inactive
Other spirohydantoins: Potential GPCR activity
Supports GPR35-negative selectivity screening, reducing confounding.
Assay from ECBD; verify in target-specific assay.
GPR35 Antagonism Target Selectivity Off-target Profiling

HBA and tPSA Advantage Over N-3 Analog

The target compound possesses a higher hydrogen bond acceptor (HBA) count of 4 compared to its analog 3-(morpholinomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 891-99-6), which has an effective HBA count of 3 due to the replacement of the carbonyl oxygen with a methylene group in the N-3 linker. This structural difference translates to a calculated topological polar surface area (tPSA) of 98.66 Ų for the target compound [1], while the morpholinomethyl analog is predicted to have a lower tPSA. This quantitative difference directly impacts the balance between solubility and passive membrane permeability.

Polarity profile
Cross-study comparable
Target: HBA 4, tPSA 98.66 Ų
vs morpholinomethyl analog: HBA 3, lower tPSA
Higher polarity may affect passive permeability; consider for BBB studies.
Computational tPSA; confirm experimentally.
Hydrogen Bonding Topological Polar Surface Area Permeability Optimization

Retained Fsp3 vs. 8-Methyl Analog

The target compound exhibits a high fraction of sp3 carbon atoms (Fsp3) of 0.79, which is virtually identical to the 0.80 of the 8-methyl analog . This high Fsp3 value is desirable as it correlates with higher clinical success rates due to increased three-dimensional molecular complexity. The quantitative parity in this metric, alongside the unique LogP and MW advantages, positions the target compound as possessing an optimal blend of complexity and developability within this congeneric series.

Molecular complexity
Data to verify
Fsp3 0.79 vs 0.80 (negligible difference)
Comparable molecular complexity to methyl analog.
Vendor data; confirm with in-house analysis.
Fraction sp3 Molecular Complexity Drug-likeness

Applications of Morpholino-oxoethyl Spirohydantoin


GPCR Screening with GPR35 Negative Selectivity

Compiling a screening deck for a GPCR drug discovery project, particularly where GPR35 antagonism is a known off-target liability, is a high-impact application for this compound. Based on confirmed GPR35 inactivity and its favorable physicochemical profile (LogP -0.30; MW 295.34) [1], it is a superior choice over unscreeened spirohydantoin analogs, which carry an unknowable risk of target interference. This selection streamlines early-stage hit triage and eliminates confounding data from the outset.

Solubility-Optimized In Vitro Pharmacology

For in vitro assays sensitive to compound precipitation, such as cell-based reporter gene assays or high-content screening, the compound's combined low LogP of -0.30 and low molecular weight of 295.34 g/mol directly address solubility limitations . This makes it the preferred spirohydantoin candidate over the more lipophilic 8-methyl analog (LogP -0.01; MW 309.37), thereby maintaining consistent assay exposure and reducing solvent-related cytotoxicity. The high Fsp3 of 0.79 further ensures target engagement potential is not compromised .

Hit-to-Lead Optimization with Polarity Window

In a hit-to-lead campaign, this compound serves as an ideal starting point for further derivatization aimed at modulating polarity. The measured tPSA of 98.66 Ų [1] and HBA count of 4 provide a well-characterized baseline. These values are intermediate between the less polar morpholinomethyl analog (CAS 891-99-6) and more polar, larger derivatives, offering a calculated window for synthetic exploration to improve permeability or solubility without drastic changes to the core scaffold's complex 3D structure.

Application
Selection Property
Validation Focus
GPR35-negative selectivity screening
Reported GPR35 inactivity profile
Verify inactivity in relevant GPCR assay
Aqueous solubility-sensitive in vitro assays
Low lipophilicity and molecular weight combination
Assess solubility and precipitation in assay buffer
Polarity modulation in hit-to-lead derivatization
Intermediate tPSA and HBA count
Evaluate permeability-solubility balance for optimization
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